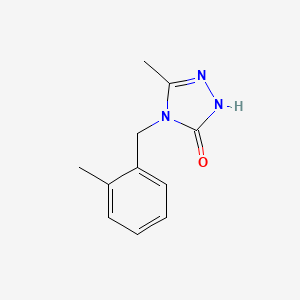![molecular formula C19H20BrF3N2O2 B3852458 4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852458.png)
4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol
Descripción general
Descripción
4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol, also known as BRL-15572, is a small molecule that has been widely used in scientific research. It belongs to a class of compounds known as inverse agonists, which bind to a receptor and reduce its activity below basal levels. BRL-15572 has been shown to have potential therapeutic applications in the treatment of various diseases, including anxiety disorders, depression, and obesity.
Mecanismo De Acción
4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol acts as an inverse agonist at the receptors it binds to, reducing their activity below basal levels. This results in a decrease in the downstream signaling pathways and physiological responses that are normally activated by these receptors. The exact mechanism of action of this compound at each receptor is still being investigated, but it is believed to involve a combination of allosteric modulation and stabilization of inactive receptor conformations.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the receptor it binds to. For example, it has been shown to reduce anxiety-like behavior in animal models by acting on the serotonin 5-HT1B and 5-HT2C receptors. It has also been shown to reduce food intake and body weight in obese rats by acting on the dopamine D2 receptor. In addition, it has been shown to have potential therapeutic applications in the treatment of depression and addiction by acting on the serotonin and dopamine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol in lab experiments is its high selectivity and potency for the receptors it binds to. This allows researchers to study the specific effects of these receptors on various physiological processes without interference from other receptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Direcciones Futuras
There are several future directions for research on 4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol. One area of interest is the development of more selective and potent analogs of this compound that can be used to study the function of other receptors. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including anxiety disorders, depression, and obesity. Finally, further research is needed to fully elucidate the mechanism of action of this compound at each receptor and to identify potential side effects and safety concerns associated with its use.
Aplicaciones Científicas De Investigación
4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol has been extensively used in scientific research to study the function and pharmacology of various receptors, including the serotonin 5-HT1B and 5-HT2C receptors, the dopamine D2 receptor, and the histamine H3 receptor. It has also been used to investigate the role of these receptors in various physiological and pathological processes, such as anxiety, depression, addiction, and obesity.
Propiedades
IUPAC Name |
4-bromo-2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrF3N2O2/c1-27-17-11-15(20)9-13(18(17)26)12-24-5-7-25(8-6-24)16-4-2-3-14(10-16)19(21,22)23/h2-4,9-11,26H,5-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYBGUADRBDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane](/img/structure/B3852378.png)
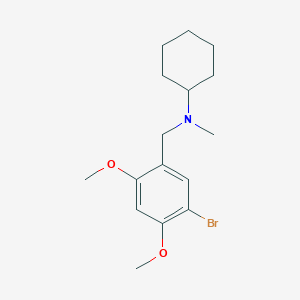
![{1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B3852382.png)
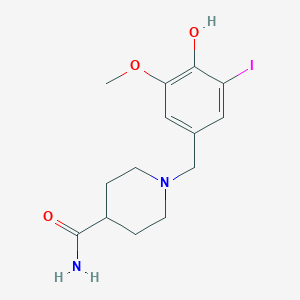
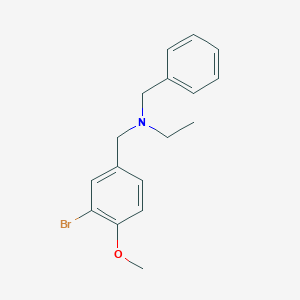

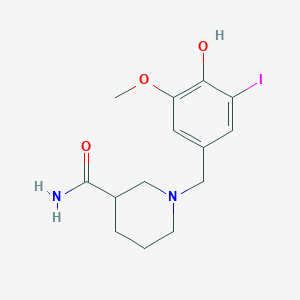
![1-{4-[4-(4-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3852412.png)
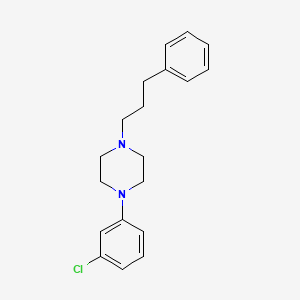

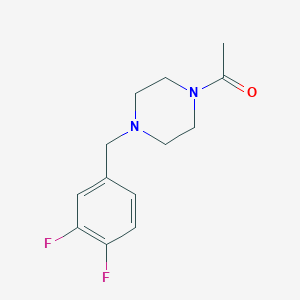
![N-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]cyclohexanamine](/img/structure/B3852447.png)
![(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3852459.png)
